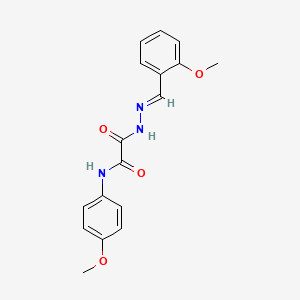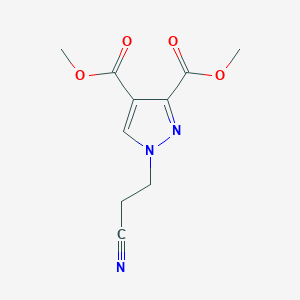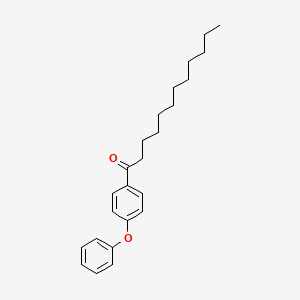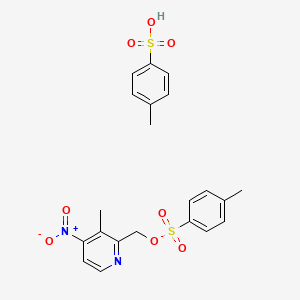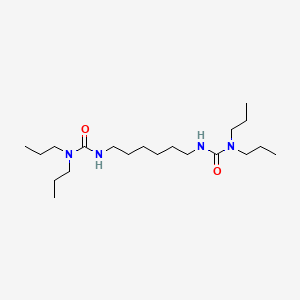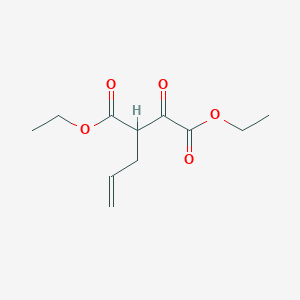
Diethyl 2-allyl-3-oxosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-allyl-3-oxosuccinate is an organic compound with the molecular formula C11H16O5 and a molecular weight of 228.247 g/mol It is a diester derivative of oxosuccinic acid, featuring an allyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-allyl-3-oxosuccinate can be synthesized through the Claisen condensation reaction. This involves the reaction of ethyl acetoacetate with allyl bromide in the presence of a base such as sodium ethoxide in ethanol . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-allyl-3-oxosuccinate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-allyl-3-oxosuccinate has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2-allyl-3-oxosuccinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The allyl group can undergo electrophilic addition reactions, while the carbonyl group can participate in nucleophilic addition and substitution reactions. These properties make it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-methyl-3-oxosuccinate: Similar structure but with a methyl group instead of an allyl group.
Diethyl 2-cyano-3-oxosuccinate: Contains a cyano group, leading to different reactivity and applications.
Diethyl 3-heptyl-2-oxosuccinate: Features a longer alkyl chain, affecting its solubility and reactivity.
Uniqueness
Diethyl 2-allyl-3-oxosuccinate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its analogs
Propriétés
Formule moléculaire |
C11H16O5 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
diethyl 2-oxo-3-prop-2-enylbutanedioate |
InChI |
InChI=1S/C11H16O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h4,8H,1,5-7H2,2-3H3 |
Clé InChI |
UTKAKMZUQACWNX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC=C)C(=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





